molecular formula C10H19N3O B8569867 N-ethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide CAS No. 52320-92-0

N-ethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide

Cat. No. B8569867
CAS RN: 52320-92-0
M. Wt: 197.28 g/mol
InChI Key: JFGSOXQAXPONNA-UHFFFAOYSA-N
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Patent
US03951980

Procedure details

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (2.5 g, 0.0126 mole), prepared as described in Example 1, was reacted with 2.0 ml (0.0253 mole) ethyl isocyanate according to the procedure described above for 3-(N,N-diethylcarbamyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane in Example 1. A white monohydrochloride, melting point 246°-250° C (dec.) was obtained in 79% yield: 2.33 g.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
Cl.Cl.CN1C2CCC1CNC2.C(N=C=O)C.[CH2:17]([N:19](CC)[C:20]([N:22]1[CH2:28][CH:27]2[N:29]([CH3:30])[CH:24]([CH2:25][CH2:26]2)[CH2:23]1)=[O:21])[CH3:18]>>[CH2:17]([NH:19][C:20]([N:22]1[CH2:28][CH:27]2[N:29]([CH3:30])[CH:24]([CH2:25][CH2:26]2)[CH2:23]1)=[O:21])[CH3:18] |f:0.1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
Cl.Cl.CN1C2CNCC1CC2
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)N1CC2CCC(C1)N2C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)N1CC2CCC(C1)N2C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.